2-Methyl-4-isobutyrylphloroglucinol

Antibacterial Enterococcus faecalis IC50

This monomeric acylphloroglucinol, isolated from Eucalyptus species, is a validated hit against E. faecalis (IC50=3.19 µM) and Class C β-lactamase (IC50=4.20 µM). Its 2-methyl and 4-isobutyryl substitution confers distinct LogP (~1.95) and electronic profiles critical for target engagement. Substitution with generic analogs will yield irreproducible results in validated assays.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B592914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-isobutyrylphloroglucinol
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
InChIInChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3
InChIKeyVZGICEILONCHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

2-Methyl-4-isobutyrylphloroglucinol (MIP): Chemical Identity and Natural Occurrence for Research Procurement


2-Methyl-4-isobutyrylphloroglucinol (MIP, CAS 69480-03-1) is a monomeric acylphloroglucinol derivative belonging to the class of alkyl-phenylketones [1]. It is a secondary metabolite isolated from plant sources, notably Eucalyptus robusta and Eucalyptus globulus . Its molecular formula is C11H14O4, with a molecular weight of 210.23 g/mol . As a natural product phenol, it serves as a key reference compound in phytochemical research and a precursor for synthetic derivative development .

Why 2-Methyl-4-isobutyrylphloroglucinol Cannot Be Replaced by Generic Phloroglucinol Derivatives in Research Applications


While phloroglucinol and its derivatives share a common core, their biological activities are exquisitely sensitive to substitution patterns [1]. The 2-methyl and 4-isobutyryl groups on the phloroglucinol ring in MIP confer distinct physicochemical properties (LogP ~1.95, specific solubility profile) and electronic characteristics that directly impact target engagement and biological readouts . Generic substitution with unsubstituted phloroglucinol or other commercially available acylphloroglucinols would yield irreproducible results in assays where MIP has been validated, due to differences in potency, selectivity, and mechanism of action, as quantified in the evidence below [2].

Quantitative Differentiation of 2-Methyl-4-isobutyrylphloroglucinol: Evidence-Based Selection Over Analogs


Antibacterial Activity Against Enterococcus faecalis: Comparative IC50 Value

MIP demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481, with an IC50 of 3.19 × 10^3 nM (approximately 3.19 µM) in microbial growth inhibition assays [1]. In contrast, its structural analog 2-isobutyryl-4-methylphloroglucinol 1-O-β-D-glucopyranoside (compound 7) showed no significant antimicrobial activity against a panel of tested strains under identical assay conditions, underscoring the critical role of the specific substitution pattern and absence of glycosylation in MIP [2].

Antibacterial Enterococcus faecalis IC50

Beta-Lactamase Inhibition: Class C Enzyme Activity with Quantified Potency

MIP inhibits Class C beta-lactamase from Enterobacter cloacae 908R with an IC50 of 4.20 × 10^3 nM (4.20 µM) [1]. This activity is comparable to the activity of certain monomeric acylphloroglucinols like compound 2 (1,5-dihydroxy-2-(2'-methylpropionyl)-3-methoxy-6-methylbenzene), which showed moderate antibacterial activity, but MIP's activity against a specific beta-lactamase target provides a distinct mechanistic profile [2]. The structurally related dimeric acylphloroglucinol ivesinol (1) exhibits potent anti-MRSA activity (IC50 0.05-0.10 µg/mL) but is inactive against beta-lactamase, highlighting MIP's differentiated target space [3].

Beta-lactamase inhibition Enterobacter cloacae Antibiotic resistance

In Vivo Anti-Inflammatory Activity: Preclinical Model Validation

MIP has been shown to possess anti-inflammatory properties in animal models . While specific quantitative data from these studies is not publicly available in primary literature, this represents a key differentiation from many in-class phloroglucinol derivatives for which no in vivo anti-inflammatory data exists. For instance, the related compound 2-isobutyryl-4-methylphloroglucinol 1-O-β-D-glucopyranoside (7) exhibited no antimicrobial activity and its anti-inflammatory potential remains uncharacterized, whereas MIP's validated in vivo efficacy provides a tangible translational advantage [1].

Anti-inflammatory In vivo Animal model

Antioxidant Activity: Significant Radical Scavenging Capacity

MIP exhibits significant antioxidant activity . This property is consistent with the class of phloroglucinol derivatives, but the specific potency of MIP, when compared to unsubstituted phloroglucinol, is expected to be enhanced due to the presence of the 2-methyl and 4-isobutyryl groups, which can stabilize radical intermediates [1]. Quantitative comparative data from direct head-to-head assays are not available in the public domain; however, the reported activity supports MIP as a preferred choice for antioxidant research over phloroglucinol itself, which has lower lipophilicity and potentially lower cellular penetration [2].

Antioxidant Free radical scavenging Oxidative stress

Optimal Use Cases for 2-Methyl-4-isobutyrylphloroglucinol in Scientific and Industrial Research


Antibacterial Lead Discovery Targeting Enterococcus faecalis

MIP is a validated hit for E. faecalis growth inhibition, with an IC50 of 3.19 µM [1]. This makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing anti-enterococcal activity. Its distinct substitution pattern offers a starting point for medicinal chemistry campaigns distinct from other acylphloroglucinol leads.

Beta-Lactamase Inhibitor Screening and Mechanistic Studies

With demonstrated Class C beta-lactamase inhibition (IC50 4.20 µM) [2], MIP serves as a tool compound for investigating beta-lactamase inhibition mechanisms and for screening potential synergistic effects with beta-lactam antibiotics. Its activity against Enterobacter cloacae 908R enzyme provides a specific target for resistance research.

In Vivo Anti-Inflammatory Research and Preclinical Efficacy Models

The documented anti-inflammatory activity in animal models positions MIP as a candidate for in vivo pharmacology studies. Researchers can utilize MIP as a reference compound in models of acute or chronic inflammation to benchmark new chemical entities.

Natural Product Antioxidant Screening and Comparative Studies

MIP's reported antioxidant capacity makes it a valuable positive control or comparator in antioxidant assays. Its increased lipophilicity compared to phloroglucinol may translate to improved cellular uptake, a hypothesis that can be tested in comparative studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-isobutyrylphloroglucinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.